N,N,N-Trimethylanilinium thiocyanate
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Overview
Description
N,N,N-Trimethylanilinium thiocyanate is a quaternary ammonium salt that features a trimethylated aniline moiety paired with a thiocyanate anion. This compound is known for its dual reactivity through both the aryl group and the N-methyl groups, making it a versatile reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N-Trimethylanilinium thiocyanate can be synthesized through the quaternization of aniline with methyl iodide, followed by anion exchange with thiocyanate. The reaction typically involves:
Quaternization: Aniline is reacted with excess methyl iodide in the presence of a base such as sodium hydroxide to form N,N,N-trimethylanilinium iodide.
Anion Exchange: The iodide salt is then treated with a thiocyanate source, such as potassium thiocyanate, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethylanilinium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can yield demethylated aniline derivatives.
Substitution: The thiocyanate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under mild conditions.
Major Products:
Oxidation: N,N,N-Trimethylanilinium N-oxide.
Reduction: N,N-Dimethylaniline.
Substitution: Various substituted anilinium salts depending on the nucleophile used.
Scientific Research Applications
N,N,N-Trimethylanilinium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a methylating agent in organic synthesis and as a phase-transfer catalyst in various reactions.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in polymer design, fluor
Properties
CAS No. |
90786-84-8 |
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Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
trimethyl(phenyl)azanium;thiocyanate |
InChI |
InChI=1S/C9H14N.CHNS/c1-10(2,3)9-7-5-4-6-8-9;2-1-3/h4-8H,1-3H3;3H/q+1;/p-1 |
InChI Key |
ALNHPAMBWQAKJO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.C(#N)[S-] |
Origin of Product |
United States |
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